molecular formula C10H9NO B12286514 7-methyl-3H-quinolin-4-one

7-methyl-3H-quinolin-4-one

Cat. No.: B12286514
M. Wt: 159.18 g/mol
InChI Key: RIZKWDCGXLBTQJ-UHFFFAOYSA-N
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Description

7-Methyl-3H-quinolin-4-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with a methyl group at the 7th position and a keto group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-3H-quinolin-4-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents. For instance, the reaction of 2-aminobenzophenone with acetic anhydride under reflux conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-3H-quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methyl-3H-quinolin-4-one has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.

    Medicine: It is investigated for its anticancer properties and its ability to inhibit certain enzymes.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methyl-3H-quinolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA replication and transcription processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-3H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 7th position and the keto group at the 4th position differentiates it from other quinoline derivatives and contributes to its unique reactivity and biological activity .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

7-methyl-3H-quinolin-4-one

InChI

InChI=1S/C10H9NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-3,5-6H,4H2,1H3

InChI Key

RIZKWDCGXLBTQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CC=N2

Origin of Product

United States

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